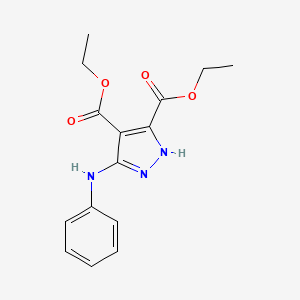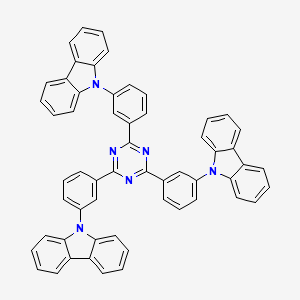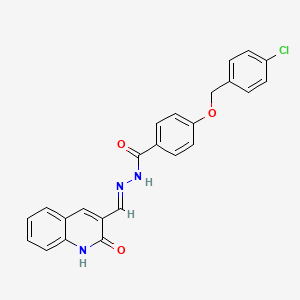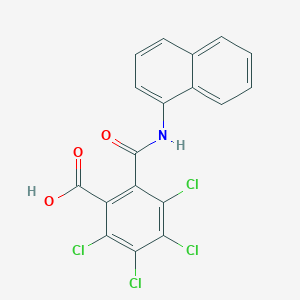![molecular formula C28H22O B11942053 9-[(4-Benzylphenoxy)methyl]anthracene CAS No. 51513-53-2](/img/structure/B11942053.png)
9-[(4-Benzylphenoxy)methyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-Benzylphenoxy)methyl]anthracene is an organic compound with the molecular formula C28H22O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a benzylphenoxy group attached to the anthracene core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Benzylphenoxy)methyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-benzylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalyst: A base catalyst, such as potassium carbonate or sodium hydride, is employed to facilitate the nucleophilic substitution reaction.
Reaction: The anthracene is first brominated to form 9-bromoanthracene. This intermediate is then reacted with 4-benzylphenol in the presence of the base catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
9-[(4-Benzylphenoxy)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-[(4-Benzylphenoxy)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-[(4-Benzylphenoxy)methyl]anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its photophysical properties enable it to generate reactive oxygen species upon irradiation, which can induce cellular damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[(4-Benzylphenoxy)methyl]anthracene is unique due to the presence of the benzylphenoxy group, which enhances its photophysical properties and increases its solubility in organic solvents. This makes it particularly useful in applications requiring high fluorescence and stability.
Propiedades
Número CAS |
51513-53-2 |
|---|---|
Fórmula molecular |
C28H22O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
9-[(4-benzylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C28H22O/c1-2-8-21(9-3-1)18-22-14-16-25(17-15-22)29-20-28-26-12-6-4-10-23(26)19-24-11-5-7-13-27(24)28/h1-17,19H,18,20H2 |
Clave InChI |
DYMACXNXSYIHFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)


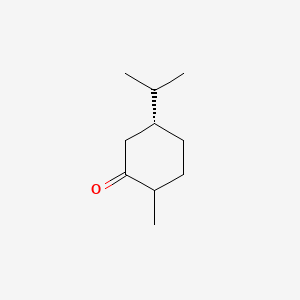
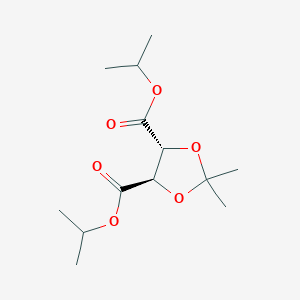
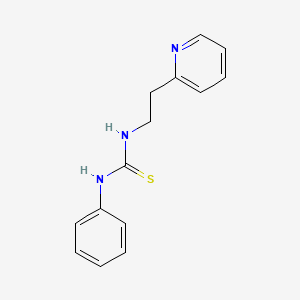

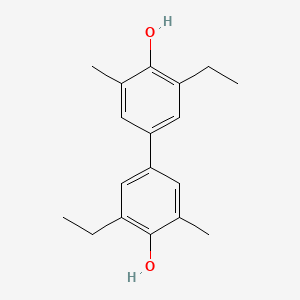
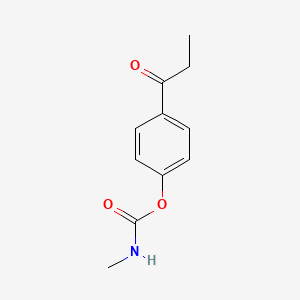
methanone](/img/structure/B11942024.png)
